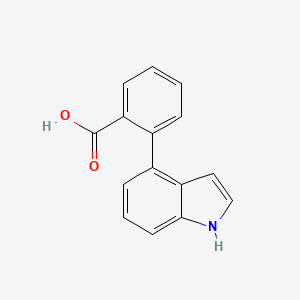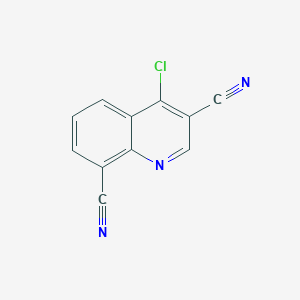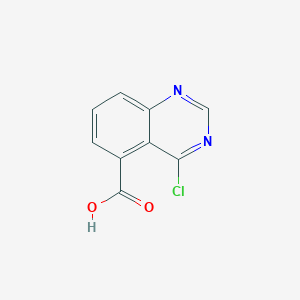![molecular formula C13H16O2 B13669370 3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that includes a methoxy group, a methyl group, and a tetrahydrobenzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives.
Formation of the Tetrahydrobenzoannulene Core: This step involves cyclization reactions to form the tetrahydrobenzoannulene core. Common reagents used in this step include strong acids or bases to facilitate the cyclization.
Introduction of Functional Groups: The methoxy and methyl groups are introduced through substitution reactions. Methoxy groups can be added using methanol and a suitable catalyst, while methyl groups can be introduced using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one : Similar structure but lacks the methyl group.
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but lacks the methyl group at the 2-position.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : Lacks both the methoxy and methyl groups.
Uniqueness
The presence of both methoxy and methyl groups in 3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O2/c1-9-7-10-5-3-4-6-12(14)11(10)8-13(9)15-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
IAWSNSYMSHAPNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1OC)C(=O)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)



![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)



